1-(Dimethylsulfamoyl)pyrazole
Overview
Description
1-(Dimethylsulfamoyl)pyrazole is a compound that contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyrazole .
Synthesis Analysis
Pyrazole synthesis has seen significant progress in recent years. A variety of methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring with two adjacent nitrogen atoms. It contains 20 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Pyrazole(s) .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensation with ketones and aldehydes, and dehydrogenative coupling with 1,3-diols .Scientific Research Applications
Synthesis and Material Science
Pyrazole derivatives are extensively utilized in organic synthesis due to their versatility and ability to form hydrogen-bonded supramolecular materials. For instance, the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from reactions involving hydroximoyl chloride and various acrylonitriles or acrylamides showcases the role of pyrazole derivatives in generating compounds with potential antimicrobial properties (Yasser H. Zaki et al., 2016).
In addition, pyrazole-based ligands have been employed to develop metal-organic frameworks (MOFs), highlighting their significance in constructing materials with potential applications in gas storage, separation, and catalysis (M. Halcrow, 2009). The ability of pyrazole derivatives to engage in various coordination modes with metals underpins their utility in the design of sophisticated molecular architectures.
Antioxidant and Antimicrobial Activities
Several studies have focused on the biological activities of pyrazole derivatives, particularly their antimicrobial and antioxidant properties. A synthesis approach involving 1,3-diketones and arylhydrazines to produce 1-aryl-3,4,5-substituted pyrazoles under mild conditions has been reported, showcasing the potential for these compounds to serve as scaffolds for biological activity modulation (F. Gosselin et al., 2006).
Additionally, novel pyrazole derivatives have been synthesized and shown to exhibit significant free-radical scavenging capacity and antioxidant activity, suggesting their potential as therapeutic agents for conditions associated with oxidative stress (K. Karrouchi et al., 2019).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors, demonstrating their efficacy in protecting metal surfaces against corrosion in acidic environments. This application is particularly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Siham El Arrouji et al., 2020).
Safety and Hazards
Future Directions
The synthesis of structurally diverse pyrazole derivatives, including 1-(Dimethylsulfamoyl)pyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates . The integration of green methodologies in the synthesis of these compounds is a promising future direction .
Properties
IUPAC Name |
N,N-dimethylpyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRCRZAGKOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449580 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36061-00-4 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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